molecular formula C17H14BrNO3S2 B4827500 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 324565-76-6

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B4827500
CAS No.: 324565-76-6
M. Wt: 424.3 g/mol
InChI Key: MAWNVYVSIYQAEL-XNTDXEJSSA-N
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Description

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a furan ring, and a thioxothiazolidinone moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde: This intermediate can be prepared by bromination of phenylfuran followed by formylation.

    Formation of Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid.

    Condensation Reaction: The final step involves the condensation of 5-(4-Bromophenyl)furan-2-carbaldehyde with the thioxothiazolidinone core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl and furan moieties may interact with biological macromolecules, while the thioxothiazolidinone core can undergo redox reactions, influencing cellular pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Phenylfuran-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
  • 5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
  • 5-((5-(4-Methylphenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Uniqueness

The presence of the bromine atom in 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S2/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWNVYVSIYQAEL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324565-76-6
Record name 5-((5-(4-BR-PH)-2-FURYL)METHYLENE)-3-(2-MEO-ET)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

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